2-(Methylsulfanyl)-N-pentylaniline

Lipophilicity Drug-likeness Membrane permeability

Researchers optimizing the MTA scaffold for cellular permeability face limited LogP (2.57) of parent 2-(methylthio)aniline. 2-(Methylsulfanyl)-N-pentylaniline (LogP 4.01) addresses this with intact ortho-S,N-chelate geometry for Pd-catalyzed C-H activation. • LogP 4.01-higher than parent MTA (2.57), within drug-like space • Pre-installed N-pentyl chain eliminates one synthetic step • 95% purity for direct assay use without additional purification • S,N-bidentate chelation validated for MTA-Pd(II) catalysis (TONs up to 93,000)

Molecular Formula C12H19NS
Molecular Weight 209.35 g/mol
Cat. No. B12106400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfanyl)-N-pentylaniline
Molecular FormulaC12H19NS
Molecular Weight209.35 g/mol
Structural Identifiers
SMILESCCCCCNC1=CC=CC=C1SC
InChIInChI=1S/C12H19NS/c1-3-4-7-10-13-11-8-5-6-9-12(11)14-2/h5-6,8-9,13H,3-4,7,10H2,1-2H3
InChIKeyMNJAYNKQSVSWOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylsulfanyl)-N-pentylaniline (CAS 1152873-42-1): Procurement-Grade Physicochemical Profile and Structural Identity


2-(Methylsulfanyl)-N-pentylaniline (CAS 1152873-42-1; synonym: 2-(Methylthio)-N-pentylaniline) is a dual-substituted aniline derivative bearing an ortho-methylthio (–SCH₃) group and an N-pentyl chain on the aromatic ring, with molecular formula C₁₂H₁₉NS and molecular weight 209.35 g/mol . It belongs to the 2-(methylthio)aniline (MTA) structural class, a scaffold with documented utility as a bidentate S,N-ligand for transition-metal catalysis and as a directing group in palladium-catalyzed C–H functionalization [1]. Commercial sourcing is available from multiple vendors at a standard purity specification of 95%, with predicted boiling point of 314.3±25.0 °C (760 mmHg), predicted LogP of 4.01, and 6 rotatable bonds .

Why 2-(Methylsulfanyl)-N-pentylaniline Cannot Be Replaced by N-Pentylaniline, 2-(Methylthio)aniline, or Positional Isomers


The combined ortho-methylthio and N-pentyl substitution pattern confers a distinct physicochemical signature that is absent in simpler analogs. Removing the –SCH₃ group (as in N-pentylaniline, CAS 2655-27-8) eliminates the S,N-bidentate chelation capacity essential for metal-catalyzed directing-group applications, while also lowering LogP from 4.01 to 3.36 . Removing the N-pentyl chain (as in 2-(methylthio)aniline, CAS 2987-53-3) reduces molecular weight from 209.35 to 139.22 g/mol and drops LogP from 4.01 to 2.57, substantially altering lipophilicity-driven partitioning behavior [1]. Relocating the –SCH₃ group to the meta or para position abolishes the ortho S,N-chelate geometry required for bidentate metal coordination and directing-group function [2]. These three structural features—ortho-thioether, N-alkyl chain length, and ring position—are non-interchangeable determinants of the compound's chemical reactivity profile.

Quantitative Differentiation Evidence for 2-(Methylsulfanyl)-N-pentylaniline Versus Closest Analogs


Predicted LogP of 4.01 Confers ~3.5-Fold Higher Lipophilicity Over 2-(Methylthio)aniline (LogP 2.57)

The target compound exhibits a predicted LogP of 4.0106, which is approximately 1.44 log units higher than that of the parent 2-(methylthio)aniline (LogP 2.57190) . This corresponds to a roughly 27.5-fold greater theoretical partition coefficient (logD basis) between n-octanol and water. The N-pentyl chain is the primary driver of this increase, as evidenced by the intermediate LogP of 3.36 for N-pentylaniline lacking the –SCH₃ group . For screening library procurement or medicinal chemistry campaigns, this LogP places the compound closer to the upper boundary of typical oral drug-like space (LogP <5), offering a distinct lipophilicity window compared to shorter N-alkyl MTA analogs.

Lipophilicity Drug-likeness Membrane permeability

Predicted Boiling Point of 314 °C Enables Wider Distillation Window Versus Lighter Analogs in Purification

The target compound has a predicted boiling point of 314.3±25.0 °C at 760 mmHg . This is substantially higher than that of N-pentylaniline (258.3 °C) and 2-(methylthio)aniline (234 °C) [1]. The ~56 °C elevation over N-pentylaniline and ~80 °C elevation over 2-(methylthio)aniline reflect the additive contributions of the ortho-methylthio group and the extended N-alkyl chain to intermolecular forces. This higher boiling point may influence solvent selection during synthesis workup and purification, potentially allowing removal of lower-boiling reaction solvents or byproducts by simple distillation without co-evaporation of the product.

Purification Thermal stability Process chemistry

Ortho-Methylthio Group Enables S,N-Bidentate Metal Chelation Absent in N-Pentylaniline and Positional Isomers

The ortho arrangement of the –SCH₃ and –NH– groups permits formation of a five-membered S,N-chelate ring with transition metals, a coordination mode crystallographically confirmed for the parent 2-(methylthio)aniline with Pd(II) [1]. In contrast, N-pentylaniline (lacking the thioether donor) , and meta- or para-methylthio positional isomers such as 3-(methylsulfanyl)-N-(pentan-3-yl)aniline or 4-(methylsulfanyl)-N-(pentan-2-yl)aniline , cannot form this same geometrically constrained bidentate chelate. The Pd(II)-MTA complex [PdL1Cl₂] derived from the parent scaffold demonstrated catalytic activity in Suzuki-Miyaura coupling in water with turnover numbers up to 93,000 [1], establishing the functional relevance of this ortho-S,N motif.

Coordination chemistry Catalysis Ligand design

MTA Scaffold Superior to 8-Aminoquinoline in Preventing Epimerization During Peptide C–H Functionalization

In palladium-catalyzed C–H functionalization of protected dipeptides, the 2-(methylthio)aniline (MTA) directing group—the core scaffold of the target compound—was demonstrated to be superior to the widely used 8-aminoquinoline (AQ) directing group. Critically, MTA-directed reactions showed no epimerization of stereogenic centers, whereas AQ is known to promote epimerization under certain conditions [1]. Furthermore, MTA exhibits decreased reactivity relative to AQ, enabling selective monoarylation in high yields without di-arylated side products, a problem frequently encountered with the more reactive AQ group [2]. The MTA group can be subsequently cleaved to liberate free carboxylic acids [2]. The N-pentyl substituent on the target compound introduces additional steric and electronic modulation to this established MTA directing-group framework.

Peptide chemistry C-H activation Directing group Stereochemical integrity

Standardized 95% Purity Specification with Multi-Vendor Availability Reduces Procurement Risk

The compound is commercially available from multiple independent vendors—including AKSci (Cat. 4823DE), Leyan (Cat. 1368272), CymitQuimica, and ChemSrc—with a consistent minimum purity specification of 95% . This multi-source availability at a standardized purity reduces single-supplier dependency and facilitates competitive pricing. By comparison, the branched isomer 2-(methylthio)-N-(pentan-3-yl)aniline (CAS 1154295-34-7) and the meta-substituted analog 3-(methylsulfanyl)-N-(pentan-3-yl)aniline are less widely stocked and often lack a published purity specification, increasing procurement lead time and quality uncertainty .

Procurement Quality specification Supply chain

Recommended Procurement Scenarios for 2-(Methylsulfanyl)-N-pentylaniline Based on Quantitative Differentiation Evidence


Lead-Optimization Screening Libraries Requiring Elevated Lipophilicity (LogP ~4) Within MTA Scaffold Space

When a medicinal chemistry program has identified the 2-(methylthio)aniline scaffold as a hit but requires increased lipophilicity for cellular permeability or blood-brain barrier penetration, 2-(Methylsulfanyl)-N-pentylaniline is the logical procurement choice. Its predicted LogP of 4.01 represents a significant increase over the parent 2-(methylthio)aniline (LogP 2.57) while remaining within drug-like space . This compound can populate a specific lipophilicity niche in screening decks not covered by shorter N-alkyl MTA analogs such as N-ethyl- or N-butyl-2-(methylthio)aniline. The 95% standardized purity supports direct use in dose-response assays without additional purification .

Synthesis of N-Alkylated MTA-Directed Substrates for Stereochemically Sensitive Peptide C–H Functionalization

For research groups employing the MTA directing-group strategy in peptide C–H activation, 2-(Methylsulfanyl)-N-pentylaniline can serve as a pre-functionalized building block. The parent MTA scaffold has been validated to prevent epimerization of stereogenic centers during Pd-catalyzed β-C(sp³)–H arylation, a critical advantage over the 8-aminoquinoline directing group . The N-pentyl chain pre-installed on the aniline nitrogen eliminates one synthetic step (N-alkylation) in substrate preparation, and its increased steric bulk relative to N-methyl or N-ethyl analogs may offer additional control over regioselectivity in C–H activation .

Transition-Metal Catalyst Development Leveraging Ortho-S,N-Bidentate Chelation

The ortho-methylthio/NH configuration enables five-membered S,N-chelate formation, a coordination mode crystallographically validated for the MTA-Pd(II) complex that achieved TONs up to 93,000 in aqueous Suzuki-Miyaura coupling . 2-(Methylsulfanyl)-N-pentylaniline provides this chelation geometry with an N-pentyl substituent that may enhance catalyst solubility in non-polar media relative to the unsubstituted MTA ligand, potentially expanding the solvent scope for catalytic applications. This chelation motif is structurally inaccessible from the meta- or para-methylthio positional isomers, making the ortho compound the only viable procurement option for this application .

Physicochemical Property Reference Standard for Computational Model Validation

With its well-defined molecular formula (C₁₂H₁₉NS), molecular weight (209.35 g/mol), predicted LogP (4.01), boiling point (314.3 °C), and 6 rotatable bonds, 2-(Methylsulfanyl)-N-pentylaniline represents a useful reference compound for calibrating or validating computational ADME prediction models that depend on lipophilicity and molecular flexibility parameters . Its intermediate complexity—more lipophilic than the parent MTA but less so than diaryl derivatives—makes it suitable for benchmarking QSPR models along an N-alkyl chain-length gradient when compared alongside N-ethyl, N-butyl, and other N-alkyl-2-(methylthio)aniline congeners.

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